N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-(6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-yl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c23-19(22-20-21-14-9-10-24-11-17(14)26-20)18-12-5-1-3-7-15(12)25-16-8-4-2-6-13(16)18/h1-8,18H,9-11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBNRPQXHIZDDRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1N=C(S2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the core xanthene structure. This can be achieved through the condensation of phthalic anhydride with resorcinol under acidic conditions. The resulting xanthene derivative is then subjected to further reactions to introduce the thiazole and pyranothiazole moieties.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.
Chemical Reactions Analysis
Types of Reactions: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide may be used as a probe to study biological systems. Its interactions with various biomolecules can provide insights into cellular processes and pathways.
Medicine: This compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may make it suitable for targeting specific receptors or enzymes involved in disease processes.
Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its unique properties may enhance the performance and stability of these materials.
Mechanism of Action
The mechanism by which N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways, leading to desired outcomes in various applications. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Thiazole derivatives: These compounds share the thiazole ring structure and are known for their diverse biological activities.
Xanthene derivatives: These compounds contain the xanthene core and are used in various applications, including dyes and fluorescent probes.
Pyranothiazole derivatives: These compounds combine pyran and thiazole rings and have shown potential in medicinal chemistry.
Uniqueness: N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide stands out due to its unique combination of xanthene and thiazole moieties, which may confer distinct chemical and biological properties compared to other similar compounds.
Biological Activity
N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, antifungal, and anticancer activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound features a complex structure that combines a pyrano[4,3-d]thiazole moiety with a xanthene carboxamide. Its molecular formula is , and it has distinctive functional groups that contribute to its biological activity.
Biological Activities
1. Antibacterial Activity
Research has shown that derivatives of pyrano[4,3-d]thiazole exhibit notable antibacterial properties. The compound was tested against various strains of bacteria, including both Gram-positive and Gram-negative organisms.
| Bacterial Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 12.5 | Significant |
| Escherichia coli | 25 | Moderate |
| Bacillus subtilis | 6.25 | High |
| Pseudomonas aeruginosa | 50 | Low |
The results indicate that this compound exhibits stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which aligns with the behavior of similar compounds in the literature .
2. Antifungal Activity
In addition to antibacterial effects, the compound has demonstrated antifungal activity against various fungal strains.
| Fungal Strain | MIC (μg/mL) | Activity |
|---|---|---|
| Candida albicans | 12.5 | Significant |
| Aspergillus niger | 25 | Moderate |
These findings suggest that the compound could be a viable candidate for developing antifungal agents .
3. Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines.
The exact mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific molecular targets such as enzymes or receptors. It may inhibit key enzymatic pathways essential for bacterial cell wall synthesis or cancer cell proliferation.
Case Studies
A study conducted on a series of pyrano[4,3-d]thiazole derivatives highlighted the structure-activity relationship (SAR) of these compounds. The presence of electron-withdrawing groups significantly enhanced antibacterial potency while modifications in the thiazole ring influenced antifungal efficacy .
Q & A
Q. What synthetic strategies are recommended for synthesizing N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-9H-xanthene-9-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between substituted heterocyclic amines and carboxylic acid derivatives. For example:
Intermediate Preparation : Synthesize the pyrano-thiazol-2-amine core (e.g., via cyclization of thiourea derivatives with dihydropyran precursors under acidic conditions) .
Coupling Reaction : React the pyrano-thiazol-2-amine intermediate with activated 9H-xanthene-9-carboxylic acid (e.g., using coupling agents like HATU or EDC in DMF/DCM under nitrogen) .
Purification : Isolate the product via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm purity by HPLC .
Q. Which spectroscopic and analytical techniques are essential for structural characterization?
- Methodological Answer : A multi-technique approach ensures structural integrity:
- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹, thiazole C-S-C vibrations at ~680 cm⁻¹) .
- NMR Spectroscopy :
- ¹H NMR : Assign protons on the xanthene ring (aromatic signals at δ 6.8–7.5 ppm) and pyrano-thiazol moiety (dihydro-pyran protons as multiplets at δ 3.0–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (amide C=O at ~165 ppm) and heterocyclic carbons .
- Mass Spectrometry : High-resolution ESI-MS to verify exact mass (e.g., calculated m/z 372.10296 for C₂₁H₁₇N₂O₂S) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX for refinement .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the biological activity of this compound against specific targets?
- Methodological Answer :
- Target Selection : Prioritize targets based on structural analogs (e.g., thiazole-containing compounds with anti-inflammatory or cardioprotective activity) .
- In Vitro Assays :
- Anti-inflammatory Activity : Measure inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages (IC₅₀ calculation) .
- Cardioprotective Screening : Use hypoxia models in cardiomyocytes to assess reduction in contractile dysfunction, comparing efficacy to reference drugs like Levocarnitine .
- Dose-Response Analysis : Perform 3–5 log-dose experiments to establish EC₅₀/IC₅₀ values, validated with triplicate replicates .
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times, solvent controls) across studies .
- Statistical Validation : Apply ANOVA or Student’s t-test to determine significance thresholds (e.g., p < 0.05) and assess inter-study variability .
- Orthogonal Assays : Validate results using complementary methods (e.g., SPR for binding affinity if conflicting cell-based data exist) .
Q. What crystallographic methodologies are optimal for resolving the 3D structure of this compound?
- Methodological Answer :
- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K .
- Structure Solution : Employ SHELXT for phase determination via intrinsic phasing and SHELXL for refinement (anisotropic displacement parameters, H-atom riding) .
- Validation : Check R-factor convergence (<5%), residual electron density (<1 eÅ⁻³), and PLATON/ADDSYM for symmetry validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
